molecular formula C8H14N2O2 B176469 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- CAS No. 15136-27-3

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-

Cat. No.: B176469
CAS No.: 15136-27-3
M. Wt: 170.21 g/mol
InChI Key: ORLDMMKUTCCBSM-RITPCOANSA-N
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Description

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-: is a small organic molecule with a molecular weight of 170.21 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. This compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.

Preparation Methods

The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine, which can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield the desired compound.

Chemical Reactions Analysis

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sodium hydride in dimethylformamide, lithium hexamethyldisilazide in tetrahydrofuran, and ceric ammonium nitrate in acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to modulate the activity of the immune system, act as an anti-inflammatory agent, and inhibit the growth of cancer cells.

Mechanism of Action

The primary targets of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- are currently unknown. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in immune modulation, inflammation, and cell growth inhibition.

Comparison with Similar Compounds

Similar compounds to 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- include other piperazinedione derivatives such as 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6R)- and 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-. These compounds share similar structural features but differ in their stereochemistry, which can influence their biological activity and applications.

Properties

IUPAC Name

(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDMMKUTCCBSM-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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